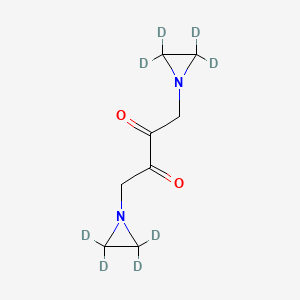
2-Nitro-p-anisidine-15N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitro-p-anisidine-15N is an isotopically labeled compound with the molecular formula C7H8N15NO3 and a molecular weight of 169.14. It is primarily used in scientific research, particularly in the field of proteomics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-p-anisidine-15N typically involves the nitration of p-anisidine. The process begins with the dissolution of p-anisidine in glacial acetic acid and water, followed by the addition of acetic anhydride and concentrated nitric acid. The reaction mixture is maintained at specific temperatures to ensure the formation of 2-nitro-4-methoxyacetanilide, which is then hydrolyzed to yield 2-nitro-4-methoxyaniline .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Nitro-p-anisidine-15N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under anodic conditions to form radical cations.
Reduction: Reduction of the nitro group to an amino group is a common reaction.
Substitution: The methoxy group can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Anodic oxidation in the presence of oxygen and a deprotonating agent.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophilic substitution reactions using strong bases or nucleophiles.
Major Products Formed
Oxidation: Formation of radical cations and subsequent products.
Reduction: Formation of 2-amino-p-anisidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Nitro-p-anisidine-15N is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and mechanistic studies.
Biology: In proteomics research to study protein interactions and modifications.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Nitro-p-anisidine-15N involves its interaction with molecular targets through its nitro and methoxy groups. The nitro group can undergo reduction to form reactive intermediates, while the methoxy group can participate in nucleophilic substitution reactions. These interactions can affect various molecular pathways, making the compound useful in mechanistic studies .
Comparación Con Compuestos Similares
Similar Compounds
2-Nitro-p-anisidine: Similar structure but without the isotopic labeling.
2-Nitro-p-methylaniline: Similar nitro group but with a methyl group instead of a methoxy group.
Uniqueness
2-Nitro-p-anisidine-15N is unique due to its isotopic labeling, which makes it particularly useful in research applications requiring precise tracking and analysis of molecular interactions .
Propiedades
Número CAS |
873990-80-8 |
|---|---|
Fórmula molecular |
C7H8N2O3 |
Peso molecular |
169.14 g/mol |
Nombre IUPAC |
4-methoxy-2-[oxido(oxo)(15N)(15N)azaniumyl]aniline |
InChI |
InChI=1S/C7H8N2O3/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,8H2,1H3/i9+1 |
Clave InChI |
QFMJFXFXQAFGBO-QBZHADDCSA-N |
SMILES |
COC1=CC(=C(C=C1)N)[N+](=O)[O-] |
SMILES isomérico |
COC1=CC(=C(C=C1)N)[15N+](=O)[O-] |
SMILES canónico |
COC1=CC(=C(C=C1)N)[N+](=O)[O-] |
Sinónimos |
1-Amino-2-nitro-4-methoxybenzene-15N; 2-Nitro-4-methoxyaniline-15N; 2-Nitro-4-methoxybenzenamine-15N; 2-Nitro-p-anisidine-15N; 3-Nitro-4-aminoanisole-15N; 4-Amino-1-methoxy-3-nitrobenzene-15N; 4-Amino-3-nitroanisole-15N; 4-Methoxy-2-nitroaniline-15N; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B589563.png)

